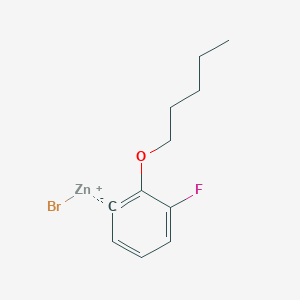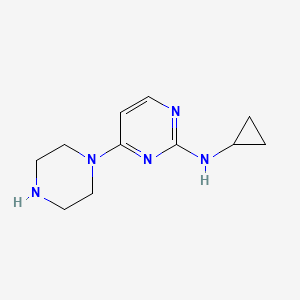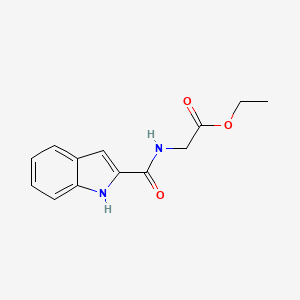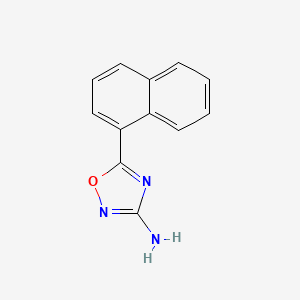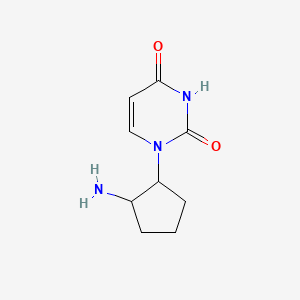
1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring fused with a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminocyclopentanone with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
科学研究应用
1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cyclin-dependent kinases (CDKs) or other signaling proteins.
Pathways Involved: By modulating these targets, the compound can influence pathways related to cell cycle regulation, apoptosis, and inflammation.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Explored for its antitubercular and kinase inhibitory activities.
Uniqueness: 1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
1-(2-aminocyclopentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c10-6-2-1-3-7(6)12-5-4-8(13)11-9(12)14/h4-7H,1-3,10H2,(H,11,13,14) |
InChI 键 |
UORBCVGDCDQSIS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)N2C=CC(=O)NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


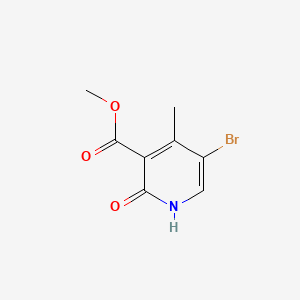
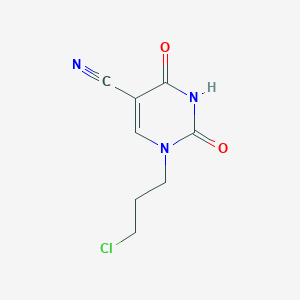
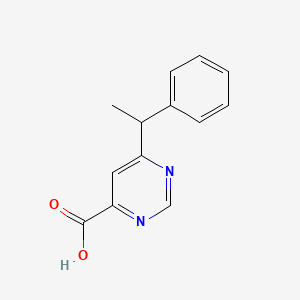
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
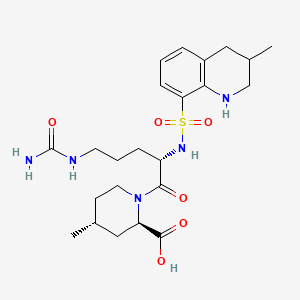
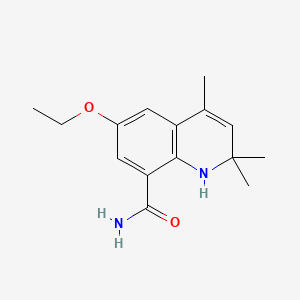

![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
